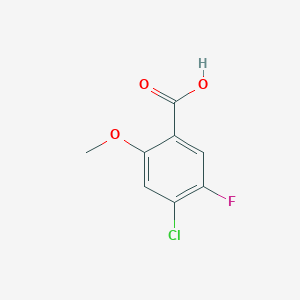

4-Chloro-5-fluoro-2-methoxybenzoic acid

Description

Properties

Molecular Formula |

C8H6ClFO3 |

|---|---|

Molecular Weight |

204.58 g/mol |

IUPAC Name |

4-chloro-5-fluoro-2-methoxybenzoic acid |

InChI |

InChI=1S/C8H6ClFO3/c1-13-7-3-5(9)6(10)2-4(7)8(11)12/h2-3H,1H3,(H,11,12) |

InChI Key |

PZTRHTYBBCANOB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)O)F)Cl |

Origin of Product |

United States |

Preparation Methods

Direct Synthesis via Acylation and Oxidation of 2,4-Dichloro-5-fluorobenzene

One patented method involves the acylation of 2,4-dichloro-5-fluorobenzene with acetyl chloride in the presence of an acylation catalyst such as aluminum chloride or iron(III) chloride. The reaction is conducted without a diluent at temperatures ranging from 10 to 150 °C, producing 2,4-dichloro-5-fluorophenyl ethyl ketone as an intermediate.

Subsequently, this ketone intermediate is oxidized using an aqueous sodium hypochlorite solution (chlorinated soda solution) at 0 to 140 °C to yield 4-chloro-5-fluoro-2-methoxybenzoic acid. The process can be carried out without isolating the intermediate, and the final product is obtained by filtration after precipitation.

| Step | Reactants | Catalyst | Conditions | Product | Yield/Notes |

|---|---|---|---|---|---|

| 1 | 2,4-Dichloro-5-fluorobenzene + Acetyl chloride | Aluminum chloride or iron(III) chloride | 10–150 °C, no diluent | 2,4-Dichloro-5-fluorophenyl ethyl ketone (intermediate) | Intermediate may be used directly |

| 2 | Intermediate + Sodium hypochlorite (chlorinated soda) | None | 0–140 °C | 4-Chloro-5-fluoro-2-methoxybenzoic acid | Purified by filtration |

This method is notable for avoiding organic solvents and enabling high purity and yield of the target acid, suitable for industrial scale production.

Methylation, Chlorination, and Hydrolysis Starting from Aminosalicylic Acid Derivatives

Another synthetic route, although for a related compound 4-amino-5-chloro-2-methoxybenzoic acid, provides insight into preparation strategies involving methylation and chlorination steps that could be adapted for the fluoro-substituted analog.

The process includes:

Methylation of p-aminosalicylic acid with dimethyl sulfate in acetone under potassium hydroxide catalysis at 20–30 °C to yield 4-amino-2-methoxybenzoic acid methyl ester.

Chlorination of the methyl ester with N-chlorosuccinimide in dimethylformamide at 65–75 °C to introduce the chloro substituent at the 5-position.

Hydrolysis of the methyl ester under alkaline reflux conditions (methanol/water with potassium hydroxide), followed by acidification to precipitate the final acid.

| Step | Reactants | Conditions | Product | Yield/Notes |

|---|---|---|---|---|

| 1 | p-Aminosalicylic acid + Dimethyl sulfate + KOH | 20–30 °C, acetone solvent | 4-Amino-2-methoxybenzoic acid methyl ester | Methylation step |

| 2 | Methyl ester + N-chlorosuccinimide (NCS) + DMF | 65–75 °C | Methyl 4-amino-5-chloro-2-methoxybenzoate | Chlorination step |

| 3 | Methyl ester + KOH + MeOH/H2O reflux | Reflux 2+ hours, decolorization with activated carbon | 4-Amino-5-chloro-2-methoxybenzoic acid | Hydrolysis and acidification |

This method is characterized by mild reaction conditions, relatively high yield (up to 90.8% reported for the amino derivative), and suitability for industrial scale-up due to low-cost reagents and straightforward purification.

Comparative Analysis of Preparation Methods

Research Findings and Notes

The acylation/oxidation method is notable for its solvent-free acylation step and use of chlorinated soda as a green oxidant, which may reduce environmental impact and cost.

The methylation/chlorination/hydrolysis route leverages well-established reactions for aromatic substitution and ester hydrolysis, with the advantage of mild conditions and good control over substitution patterns.

No direct preparation methods using benchchem.com or smolecule.com were included due to reliability concerns.

The presence of both chloro and fluoro substituents in the aromatic ring requires careful control of reaction conditions to avoid undesired side reactions or substitution patterns.

Purification typically involves crystallization or filtration of precipitated solids after acidification or neutralization steps.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-fluoro-2-methoxybenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (OH-, NH2-) are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-Chloro-5-fluoro-2-methoxybenzoic acid has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-5-fluoro-2-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms can enhance the compound’s reactivity and binding affinity to certain enzymes or receptors. These interactions can modulate biological processes, leading to potential therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 4-chloro-5-fluoro-2-methoxybenzoic acid and its analogs:

Physicochemical Properties

- Polarity and Solubility: The presence of fluorine (high electronegativity) and methoxy (moderate polarity) groups enhances hydrophilicity compared to non-halogenated analogs. However, the nitro group in 4-chloro-2-fluoro-5-nitrobenzoic acid significantly increases polarity, reducing solubility in non-polar solvents .

Key Research Findings and Limitations

- Biological Selectivity: Unlike cisapride (a 5-HT₄ agonist with cardiac side effects), 4-amino-5-chloro-2-methoxybenzoic acid derivatives show cardiac safety due to selective receptor activation.

- Synthetic Limitations : Attempts to synthesize 8-membered benzodiazocine cycles from 4-chloro-2-fluoro-5-nitrobenzoic acid failed, highlighting steric and electronic constraints in larger ring formation.

- Metabolic Stability : Fluorine in the target compound likely enhances resistance to cytochrome P450-mediated degradation, a critical advantage in drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.